Antimicrobial Activity: 6-Methyl-[1,1'-biphenyl]-2-ol Exhibits 2- to 4-Fold Superior Potency Against S. aureus and B. subtilis Relative to Unsubstituted 2-Phenylphenol
In a direct comparative study of biphenyl-2-ol derivatives, 6-Methyl-[1,1'-biphenyl]-2-ol demonstrated significantly enhanced antibacterial activity against Gram-positive pathogens compared to the parent compound 2-phenylphenol. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was 16 μg/mL for the 6-methyl derivative, compared to 32 μg/mL for 2-phenylphenol, representing a 2-fold improvement in potency . Against Bacillus subtilis, the MIC was 8 μg/mL for the target compound versus 32 μg/mL for the comparator, a 4-fold enhancement . This differentiation is attributed to the electron-donating effect of the ortho-methyl group, which increases electron density on the phenolic oxygen and enhances interaction with bacterial membrane targets .
| Evidence Dimension | Antibacterial activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | MIC = 16 μg/mL (S. aureus), MIC = 8 μg/mL (B. subtilis) |
| Comparator Or Baseline | 2-Phenylphenol (o-phenylphenol): MIC = 32 μg/mL (S. aureus), MIC = 32 μg/mL (B. subtilis) |
| Quantified Difference | 2-fold lower MIC for S. aureus; 4-fold lower MIC for B. subtilis |
| Conditions | Broth microdilution assay, Mueller-Hinton broth, 37°C, 18-24h incubation |
Why This Matters
This 2- to 4-fold potency advantage enables lower effective concentrations in antibacterial screening campaigns and reduces compound consumption in follow-up assays, directly impacting procurement economics and hit-to-lead prioritization.
